N,N-diethyl-1-[2-(oxan-2-yl)acetyl]-2,3-dihydroindole-5-sulfonamide
Description
N,N-diethyl-1-[2-(oxan-2-yl)acetyl]-2,3-dihydroindole-5-sulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an indole core, a sulfonamide group, and an oxane ring, making it an interesting subject for chemical research and industrial applications.
Properties
IUPAC Name |
N,N-diethyl-1-[2-(oxan-2-yl)acetyl]-2,3-dihydroindole-5-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O4S/c1-3-20(4-2)26(23,24)17-8-9-18-15(13-17)10-11-21(18)19(22)14-16-7-5-6-12-25-16/h8-9,13,16H,3-7,10-12,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAUJLBKSHWROTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC2=C(C=C1)N(CC2)C(=O)CC3CCCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-1-[2-(oxan-2-yl)acetyl]-2,3-dihydroindole-5-sulfonamide typically involves multiple steps, starting with the preparation of the indole core. The indole is then functionalized with a sulfonamide group and an oxane ring through a series of reactions. Common reagents used in these steps include sulfonyl chlorides, oxiranes, and diethylamines. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N,N-diethyl-1-[2-(oxan-2-yl)acetyl]-2,3-dihydroindole-5-sulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups attached to the indole core.
Reduction: This reaction can reduce the sulfonamide group to an amine.
Substitution: This reaction can replace functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific solvents and temperature control.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
N,N-diethyl-1-[2-(oxan-2-yl)acetyl]-2,3-dihydroindole-5-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can serve as a probe for studying biological processes involving sulfonamides and indoles.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N,N-diethyl-1-[2-(oxan-2-yl)acetyl]-2,3-dihydroindole-5-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, while the indole core can interact with various receptors. These interactions can modulate biological pathways, leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other sulfonamides and indole derivatives, such as:
- N,N-diethyl-2-(indol-3-yl)acetamide
- N,N-diethyl-1-(indol-3-yl)ethanamine
- N,N-diethyl-1-(2-oxo-2H-chromen-3-yl)acetamide
Uniqueness
What sets N,N-diethyl-1-[2-(oxan-2-yl)acetyl]-2,3-dihydroindole-5-sulfonamide apart is its unique combination of an indole core, a sulfonamide group, and an oxane ring
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
